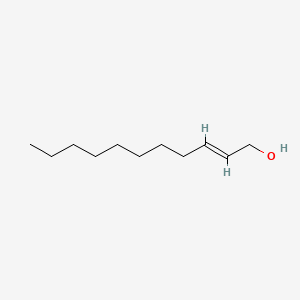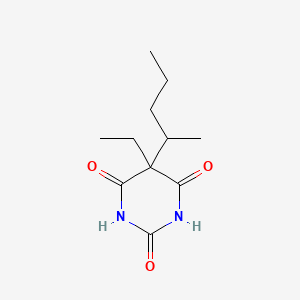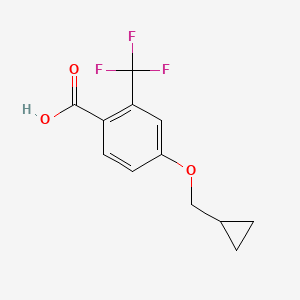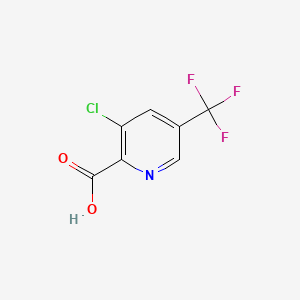
tert-Butyl 2,4-dibromobutyrate
Übersicht
Beschreibung
tert-Butyl 2,4-dibromobutyrate: is an organic compound with the molecular formula C8H14Br2O2 and a molecular weight of 302.00 g/mol . It is a dibromo ester, commonly used as a building block in organic synthesis, particularly in the preparation of azetidine-2-carboxylates . The compound is characterized by its high density (1.562 g/mL at 20°C) and a flash point of 107°C .
Wirkmechanismus
Target of Action
Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is primarily used as a building block in chemical reactions . Its primary targets are primary amines .
Mode of Action
The compound interacts with primary amines to yield azetidine-2-carboxylates . This reaction is facilitated by the presence of the bromine atoms in the compound, which are good leaving groups, making the compound highly reactive.
Biochemical Pathways
It is known that the compound is used to produce azetidine-2-carboxylates , which are involved in various biochemical processes.
Result of Action
The primary result of the action of this compound is the production of azetidine-2-carboxylates . These compounds have various applications in biochemistry and pharmaceuticals.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has a density of 1.562 g/mL at 20 °C , suggesting that its physical properties can change with temperature. Furthermore, it has a flash point of 107 °C , indicating that it can be volatile at high temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 2,4-dibromobutyrate can be synthesized through the bromination of tert-butyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions . The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the 2 and 4 positions of the butyrate chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure vessels and precise temperature control to ensure the efficient bromination of tert-butyl butyrate . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2,4-dibromobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Azetidine-2-carboxylates: Formed through nucleophilic substitution with primary amines.
Alkenes: Formed through elimination reactions.
Hydrocarbons: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,4-dibromobutyrate has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Methyl 2,4-dibromobutyrate: Similar reactivity but less steric hindrance due to the smaller methyl group .
- Ethyl 2,4-dibromobutyrate: Slightly larger than the methyl ester but still less bulky than the tert-butyl ester .
- Benzyl 2,4-dibromobutyrate: Contains a benzyl group, which can participate in additional reactions such as hydrogenation or oxidation .
Eigenschaften
IUPAC Name |
tert-butyl 2,4-dibromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWARMJVXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)



